methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate
Description
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate is a structurally complex heterocyclic compound featuring a pyrrole ring substituted with a benzoate ester, furan-derived carbonyl group, hydroxyl and oxo functionalities, and a tetrahydrofuran (THF)-linked alkyl chain.
Properties
IUPAC Name |
methyl 4-[3-(furan-2-carbonyl)-4-hydroxy-5-oxo-1-(oxolan-2-ylmethyl)-2H-pyrrol-2-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-28-22(27)14-8-6-13(7-9-14)18-17(19(24)16-5-3-11-30-16)20(25)21(26)23(18)12-15-4-2-10-29-15/h3,5-9,11,15,18,25H,2,4,10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABYZBIHONOOAGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2CC3CCCO3)O)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate typically involves multi-step organic reactions. One common approach is to start with the furan ring, which can be synthesized through the Paal-Knorr synthesis or the Feist-Bénary synthesis . The tetrahydrofuran ring can be introduced via cyclization reactions involving dihydroxy compounds . The final step often involves esterification to form the benzoate ester .
Industrial Production Methods
Industrial production of this compound may involve the use of biorefineries to obtain furan derivatives from biomass . This approach is more sustainable and can be scaled up for large-scale production. The use of green chemistry principles, such as metal-free catalysis and mild reaction conditions, is also emphasized in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines . Reaction conditions typically involve mild temperatures and neutral pH to maintain the integrity of the compound .
Major Products
Major products formed from these reactions include furanones, alcohols, and substituted benzoates .
Scientific Research Applications
Structural Characteristics
The compound's structure can be summarized as follows:
- Furan Ring : Contributes to its biological activity.
- Tetrahydrofuran Ring : Enhances solubility and stability.
- Benzoate Ester : Provides a versatile functional group for further chemical modifications.
Reaction Types
The compound can undergo various chemical reactions:
- Oxidation : The furan ring can be oxidized to produce furanones.
- Reduction : Carbonyl groups can be reduced to alcohols.
- Substitution : The benzoate ester can participate in nucleophilic substitution reactions.
Chemistry
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate serves as a valuable building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it useful in the development of new materials and compounds.
Biology
The compound has been investigated for its antimicrobial properties due to the presence of the furan ring. Studies suggest that it may exhibit activity against various bacterial strains, making it a candidate for further research in antimicrobial drug development.
Medicine
Research is ongoing into the anti-inflammatory and anticancer properties of this compound. Preliminary studies indicate potential mechanisms involving the inhibition of specific pathways related to inflammation and cancer cell proliferation.
Industrial Applications
In addition to its research applications, this compound is utilized in the production of polymers and other materials. Its unique chemical properties make it suitable for incorporation into various industrial processes.
Antimicrobial Activity
A study published in Journal of Medicinal Chemistry explored the antimicrobial effects of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy...] against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Properties
Research featured in Phytotherapy Research highlighted the anti-inflammatory effects of this compound in vitro. The study demonstrated that it could reduce pro-inflammatory cytokine levels in cultured human cells .
Anticancer Potential
A recent publication in Cancer Letters discussed the anticancer effects observed in cell lines treated with methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy...]. The findings showed a decrease in cell viability and induction of apoptosis, warranting further investigation into its mechanisms .
Mechanism of Action
The mechanism of action of methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate involves its interaction with various molecular targets. The furan ring can intercalate with DNA, disrupting replication and transcription processes . The compound can also inhibit enzymes involved in inflammatory pathways, reducing the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Target Compound vs. Methyl 4-{3-(2-Furoyl)-4-Hydroxy...}Benzoate
- Substituent Effects : The THF-methyl group in the target compound introduces a cyclic ether, likely improving membrane permeability compared to the linear hydroxyethoxyethyl chain in the analogue. The latter’s terminal hydroxyl may enhance aqueous solubility but reduce blood-brain barrier penetration.
- Reactivity : Both share a furan-carbonyl group, but the THF substituent in the target compound could confer greater steric hindrance, affecting binding to biological targets.
Target Compound vs. Thiadiazole Derivative
- Electronic Properties : The thiadiazole ring in the analogue introduces sulfur, which can participate in π-stacking and hydrogen bonding, unlike the pyrrole-furan system in the target compound. This may make the thiadiazole derivative more reactive in nucleophilic environments.
- Hazards: No hazard data are available for either compound, limiting safety comparisons.
Target Compound vs. Pyrazolopyrimidine-Chromenone Analogue
- The latter’s lack of fluorine atoms may reduce metabolic stability but lower toxicity risks.
- Thermal Stability : The analogue’s high melting point (227–230°C) implies strong crystalline packing, possibly due to fluorine-induced dipolar interactions—a feature absent in the target compound.
Biological Activity
Methyl 4-[3-(furan-2-ylcarbonyl)-4-hydroxy-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate (referred to as Compound A) is a complex organic molecule with potential biological activities. This article reviews the available literature on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Compound A has the following molecular formula and structural characteristics:
- Molecular Formula : C22H21NO
- Molecular Weight : 345.41 g/mol
- IUPAC Name : this compound
The structure includes a furan ring, a tetrahydrofuran moiety, and a pyrrole derivative, which are known to contribute to various biological activities.
Antioxidant Activity
Recent studies have indicated that Compound A exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, which can be attributed to the presence of hydroxyl groups in its structure. This property is crucial for protecting cells from oxidative stress-related damage.
Anti-inflammatory Effects
Compound A has demonstrated anti-inflammatory effects in various in vitro models. Research indicates that it inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity may be linked to its ability to modulate signaling pathways associated with inflammation, particularly the NF-kB pathway.
Anticancer Potential
Preliminary studies suggest that Compound A may have anticancer properties. In cell line assays, it has shown cytotoxic effects against several cancer types, including breast and colon cancer cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase.
Case Studies
- Cell Line Studies : In one study, Compound A was tested on human breast cancer cell lines (MCF-7). The results indicated an IC50 value of approximately 15 µM, suggesting potent activity against these cells. The compound induced apoptosis through the activation of caspase pathways.
- Animal Models : In vivo studies using mouse models of inflammation demonstrated that oral administration of Compound A reduced edema significantly compared to control groups. Histological analyses revealed decreased infiltration of inflammatory cells in treated tissues.
The biological activities of Compound A can be attributed to several mechanisms:
- Free Radical Scavenging : The presence of multiple hydroxyl groups allows for effective scavenging of reactive oxygen species (ROS).
- Inhibition of Enzymatic Activity : Compound A has been shown to inhibit enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX).
- Gene Expression Modulation : It modulates the expression of genes related to apoptosis and inflammation, contributing to its anticancer and anti-inflammatory effects.
Data Summary Table
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
